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Compound of Interest

Compound Name: CGS 27023A

Cat. No.: B8802845 Get Quote

This in-depth technical guide provides a comprehensive overview of CGS 27023A (also known

as MMI270), a potent, orally active, non-peptidic inhibitor of matrix metalloproteinases (MMPs),

with a particular focus on stromelysin-1 (MMP-3). This document is intended for researchers,

scientists, and drug development professionals, offering detailed quantitative data,

experimental methodologies, and visual representations of key biological pathways and

experimental workflows.

Introduction: The Role of Stromelysin and the
Advent of Non-Peptidic Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the

degradation of extracellular matrix (ECM) components.[1][2] Their activity is essential for

normal physiological processes like tissue remodeling, wound healing, and development.[1][3]

However, dysregulation of MMP activity is implicated in numerous pathological conditions,

including arthritis, cancer, and cardiovascular diseases.[1][4][5]

Stromelysin-1 (MMP-3) is a key member of this family with a broad substrate specificity,

capable of degrading proteoglycans, fibronectin, laminin, and various collagens.[6][7] It also

activates other MMPs, such as pro-MMP-9, amplifying the proteolytic cascade.[6] This central

role makes stromelysin-1 a significant therapeutic target. Early MMP inhibitors were often

peptide-based, suffering from poor bioavailability and lack of specificity.[5] This led to the

development of non-peptidic inhibitors like CGS 27023A, which offered improved
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pharmacokinetic properties and oral activity.[5][8] CGS 27023A is a hydroxamic acid-based

inhibitor that chelates the active site zinc ion of MMPs.[8][9]

Quantitative Analysis of CGS 27023A Activity
CGS 27023A has been evaluated in numerous preclinical and clinical studies. The following

tables summarize the key quantitative data regarding its inhibitory potency and

pharmacokinetic profile.

Table 1: In Vitro Inhibitory Potency of CGS 27023A
Target Enzyme Parameter Value (nM) Reference(s)

Stromelysin-1 (MMP-

3)
Ki 43 [10][11]

Stromelysin-1 (MMP-

3)
IC50 13 [12]

Collagenase-1 (MMP-

1)
Ki 33 [10][11]

Collagenase-1 (MMP-

1)
IC50 33 [12]

Gelatinase A (MMP-2) Ki 20 [10][11]

Gelatinase B (MMP-9) Ki 8 [10][11]

Gelatinase B (MMP-9) IC50 8 [12]

Table 2: Pharmacokinetic Parameters of Oral CGS
27023A in Humans (Single Dose).[12]
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Dose State Cmax (ng/mL) Tmax (hours)
AUC0-8h
(ng·h/mL)

150 mg Fasted 1007 ± 355 1.3 ± 0.5 3217 ± 1157

150 mg Fed 667 ± 255 2.8 ± 1.1 3090 ± 1290

400 mg Fasted 1943 ± 893 1.8 ± 1.0 7943 ± 3723

400 mg Fed 1357 ± 535 3.1 ± 0.9 7410 ± 3200

600 mg Fasted 2270 ± 1170 2.5 ± 1.5 10600 ± 5660

600 mg Fed 1700 ± 620 3.3 ± 0.8 10200 ± 4300

Data presented as mean ± standard deviation.

A Phase I clinical trial established a recommended Phase II dose of 300 mg twice daily. The

main toxicities observed were rash and musculoskeletal side effects.[9] Although the compound

showed biological activity, it did not produce tumor regressions in patients with advanced solid

cancers.[9] Clinical development was subsequently halted for this indication due to side effects.

[13][14]

Stromelysin-1 in Cellular Signaling
Stromelysin-1 is not merely a structural protein degrader; it actively participates in cell signaling

pathways that can influence tumor progression. One such pathway is the Wnt/β-catenin

signaling cascade.

MMP-3 can cleave E-cadherin, a cell adhesion molecule that sequesters β-catenin at the cell

membrane.[15] The cleavage of E-cadherin leads to the release of β-catenin into the

cytoplasm. In the absence of a Wnt signal, β-catenin is typically phosphorylated by a

destruction complex (containing GSK-3β, APC, and Axin) and targeted for ubiquitination and

proteasomal degradation. However, when Wnt signaling is active, or when β-catenin pools are

increased due to E-cadherin cleavage, β-catenin can translocate to the nucleus. There, it

complexes with TCF/LEF transcription factors to activate the transcription of target genes

involved in cell proliferation and migration.[7][15][16] Studies have shown that MMP-3 is both a

transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to CGS 27023A: A Non-Peptidic
Stromelysin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8802845#non-peptidic-stromelysin-inhibitors-like-
cgs-27023a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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